molecular formula C12H22N2O2 B13002245 tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13002245
M. Wt: 226.32 g/mol
InChI Key: RAUSWDYZJRCTJR-SECBINFHSA-N
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Description

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The tert-butyl group and the azaspiro structure contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spiro structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its specific spiro structure, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (7S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

RAUSWDYZJRCTJR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC

Origin of Product

United States

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